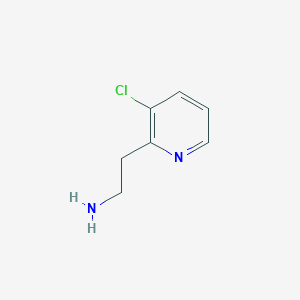

2-(3-Chloropyridin-2-YL)ethan-1-amine

Description

Significance of Pyridine (B92270) Scaffolds in Organic Chemistry and Advanced Materials

The pyridine scaffold, a six-membered heterocyclic aromatic ring containing one nitrogen atom, is a cornerstone in organic chemistry. Its unique electronic properties and ability to participate in a variety of chemical reactions make it a valuable building block in the synthesis of complex molecules. The nitrogen atom in the pyridine ring imparts a dipole moment and a site of basicity, influencing the molecule's reactivity and intermolecular interactions.

In the realm of advanced materials, pyridine derivatives are integral to the development of functional materials. Their electron-deficient nature makes them suitable for applications in organic electronics, where they can act as components of organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). Furthermore, the ability of the pyridine nitrogen to coordinate with metal ions is exploited in the design of metal-organic frameworks (MOFs) and catalysts.

Role of Ethanamine Moieties in Ligand Design and Bioactive Molecules

The ethanamine moiety, consisting of an ethyl group attached to an amino group, is a key functional group in the design of ligands and bioactive molecules. The primary amine provides a site for hydrogen bonding and can act as a nucleophile or a base in chemical reactions. Its flexibility and ability to chelate with metal centers make it a valuable component of ligands used in catalysis and coordination chemistry.

In medicinal chemistry, the ethanamine side chain is a common feature in many biologically active compounds. It can interact with biological targets such as enzymes and receptors through electrostatic interactions and hydrogen bonding, playing a crucial role in the pharmacological activity of a drug. The presence of the ethanamine group can also influence a molecule's solubility and pharmacokinetic properties.

Importance of Halogenation (Chlorine) in Pyridine Derivatives for Modulating Reactivity and Interactions

The introduction of a halogen atom, such as chlorine, onto the pyridine ring is a powerful strategy for modulating the molecule's physicochemical properties. The electronegative chlorine atom can significantly alter the electron distribution within the pyridine ring, thereby influencing its reactivity towards both electrophilic and nucleophilic substitution reactions.

Halogenation can also introduce the possibility of halogen bonding, a non-covalent interaction that can play a significant role in crystal engineering and molecular recognition. In the context of bioactive molecules, the presence of a chlorine atom can enhance binding affinity to a biological target and improve metabolic stability, leading to a more potent and effective therapeutic agent. Chlorinated pyridine derivatives are widely used as intermediates in the synthesis of pharmaceuticals and agrochemicals. For instance, they are key components in the production of some herbicides and insecticides. weimiaobio.com

Contextualizing 2-(3-Chloropyridin-2-YL)ethan-1-amine within Contemporary Chemical Research

While extensive research specifically on this compound is not widely available in published literature, its chemical structure suggests significant potential for applications in various fields of chemical research. The combination of the 3-chloropyridine (B48278) core with the 2-ethanamine side chain positions this molecule as a valuable intermediate for the synthesis of novel compounds.

The presence of the primary amine allows for a wide range of chemical modifications, enabling the construction of more complex molecules. The chlorinated pyridine ring provides a handle for further functionalization through cross-coupling reactions, a cornerstone of modern organic synthesis. Given the established roles of its constituent motifs, this compound is a promising candidate for exploration in drug discovery, materials science, and the development of new ligands for catalysis. The study of its properties and reactivity could unveil new avenues for the design and synthesis of innovative chemical entities.

The following table provides a summary of the key structural motifs and their significance:

| Structural Motif | Significance in Chemical Research |

| Pyridine Scaffold | Versatile building block in organic synthesis, component of advanced materials (OLEDs, OPVs, MOFs), and core of many pharmaceuticals. |

| Ethanamine Moiety | Key functional group in ligand design for catalysis, crucial for interactions with biological targets in medicinal chemistry, and influences solubility. |

| Chlorine Substitution | Modulates electronic properties and reactivity of the pyridine ring, enables halogen bonding, and can enhance the biological activity and metabolic stability of molecules. |

The properties of a closely related compound, 1-(2-chloropyridin-3-yl)ethan-1-one, are presented below to provide context for the potential characteristics of this class of molecules.

| Property | Value |

| Molecular Formula | C7H6ClNO |

| Molar Mass | 155.58 g/mol |

| Density | 1.233±0.06 g/cm3 (Predicted) |

| Boiling Point | 114°C/15mmHg (lit.) |

Further investigation into the synthesis and characterization of this compound is warranted to fully elucidate its potential and pave the way for its application in various scientific disciplines.

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C7H9ClN2 |

|---|---|

Molecular Weight |

156.61 g/mol |

IUPAC Name |

2-(3-chloropyridin-2-yl)ethanamine |

InChI |

InChI=1S/C7H9ClN2/c8-6-2-1-5-10-7(6)3-4-9/h1-2,5H,3-4,9H2 |

InChI Key |

QZACLOLMQABPRC-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=C(N=C1)CCN)Cl |

Origin of Product |

United States |

Coordination Chemistry and Metal Complexation of 2 3 Chloropyridin 2 Yl Ethan 1 Amine

Ligand Design Principles of Pyridine-Amine Chelators

The design of a ligand is crucial as it dictates the geometry, stability, and reactivity of the metal complex. Pyridine-amine ligands are a well-established class of chelators, valued for their straightforward synthesis and tunable electronic and steric properties. researchgate.net The structure of 2-(3-Chloropyridin-2-YL)ethan-1-amine incorporates key features that define its role as an effective chelating agent.

A ligand that binds to a central metal ion through more than one donor atom is known as a polydentate ligand, and the resulting interaction is termed chelation. libretexts.org Ligands like this compound, which possess two donor atoms, are classified as bidentate ligands. libretexts.org The primary coordination mode for this ligand involves the nitrogen atom of the pyridine (B92270) ring and the nitrogen atom of the ethanamine side chain.

This bidentate chelation results in the formation of a stable five-membered ring structure with the metal center. clentchem.comresearchgate.net The stability of such a arrangement, often referred to as the "chelate effect," is entropically favored over coordination by two separate monodentate ligands. The pyridine nitrogen acts as a softer donor, while the amine nitrogen is a harder donor, allowing for versatile bonding with a range of metal ions. mdpi.com

| Donor Atom | Donor Type | Resulting Chelate Ring Size |

|---|---|---|

| Pyridine Nitrogen | sp²-hybridized N | 5-membered |

| Amine Nitrogen | sp³-hybridized N |

The introduction of a substituent onto the ligand framework can significantly modulate its chemical properties. In this compound, the chlorine atom at the 3-position of the pyridine ring exerts notable electronic and steric influences.

Steric and Structural Effects: While not exceptionally large, the chlorine atom's presence adjacent to the coordination site can introduce a degree of steric hindrance. This may cause slight distortions in the geometry of the metal complex, influencing the bond angles and distances around the metal center. Furthermore, the carbon-chlorine bond can participate in weak intermolecular interactions, such as halogen bonding, which can influence the crystal packing of the resulting metal complexes. nih.govnih.gov In some related structures, intramolecular hydrogen bonding between an amine proton and a chloro substituent has been observed. nih.gov

| Property | Unsubstituted Pyridine-Ethanamine | 3-Chloro-Substituted Pyridine-Ethanamine |

|---|---|---|

| Pyridine Nitrogen Basicity | Higher | Lower (due to electron-withdrawing Cl) |

| Metal-Pyridine Bond Strength | Stronger | Potentially Weaker |

| Steric Hindrance at Metal Center | Minimal | Slightly Increased |

Complexation with Transition Metals

The versatile N,N'-donor set of pyridine-amine ligands facilitates coordination with a wide variety of transition metals. The study of their copper complexes is particularly prominent due to their relevance in bioinorganic chemistry and catalysis.

This compound is expected to form stable complexes with both copper(I) and copper(II) ions. The coordination geometry of these complexes is determined by the oxidation state of the copper ion and the steric and electronic properties of the ligand.

Copper(II) Complexes: Cu(II) complexes with similar bidentate N-donor ligands typically exhibit four-, five-, or six-coordinate geometries, with distorted square planar and square pyramidal being very common. nih.govnih.gov The two nitrogen atoms of the ligand would chelate to the copper center, occupying two positions in the coordination sphere, with the remaining sites filled by anions or solvent molecules. mdpi.com

Copper(I) Complexes: Cu(I) ions generally favor lower coordination numbers, with tetrahedral geometry being prevalent. In a Cu(I) complex with this ligand, a common formulation might involve two bidentate ligands coordinating to the metal center to form a [Cu(L)₂]⁺ species.

The preference of Cu(II) for nitrogen donor atoms from pyridine and amine functions over harder oxygen donors is a well-documented aspect of its coordination chemistry. mdpi.com

Even subtle changes in a ligand's architecture can lead to significant differences in the resulting coordination chemistry. nih.gov The steric profile of a ligand can influence the coordination number of the metal ion, the geometry of the complex, and the accessibility of the metal center to other molecules.

For this compound, the chlorine atom at the 3-position, while modest in size, can influence the orientation of the pyridine ring upon coordination. This can affect the ligand's "bite angle"—the N(pyridine)-Metal-N(amine) angle—and potentially create a specific steric environment that favors or disfavors the binding of other ligands in the remaining coordination sites. Studies on related systems have shown that moving from a more flexible ligand backbone to a more rigid one can dramatically alter coordination geometry and subsequent reactivity. nih.gov

The reactivity of copper complexes is intimately linked to the nature of the supporting ligand. A particularly well-studied area is the reaction of copper(I) complexes with molecular oxygen (dioxygen, O₂), which mimics the function of copper-containing enzymes. nih.govillinois.edu

Cu(I) complexes supported by pyridine-amine ligands are known to react with O₂ at low temperatures to form a variety of copper-dioxygen species. illinois.eduresearchgate.net Depending on the specific ligand and reaction conditions, these can include mononuclear Cu(II)-superoxide ([Cuᴵᴵ-O₂⁻]⁺) species or binuclear dicopper(II)-peroxide species. nih.govillinois.edu The peroxide can bridge the two copper centers in different ways, such as a trans-μ-1,2-peroxo or a side-on μ-η²:η²-peroxo geometry. illinois.edu

The electronic and steric properties of this compound would play a critical role in this process:

Electronic Influence: The electron-withdrawing chlorine atom makes the copper center more Lewis acidic. This affects the Cu(II)/Cu(I) redox potential, which in turn influences the thermodynamics and kinetics of the electron transfer from Cu(I) to O₂.

Steric Influence: The steric environment created by the ligand is crucial for stabilizing the formed copper-dioxygen adduct and directing the subsequent reactivity, for instance, towards substrate oxidation or decomposition pathways. illinois.edu

| Species | Description | Typical Spectroscopic Signature |

|---|---|---|

| Cu(II)-Superoxide | Mononuclear complex with a superoxide (B77818) (O₂⁻) ligand. | UV-vis absorption around 410 nm |

| trans-μ-1,2-Peroxodicopper(II) | Binuclear complex with a peroxide (O₂²⁻) bridging end-on. | UV-vis absorption around 525 nm |

| side-on μ-η²:η²-Peroxodicopper(II) | Binuclear complex with a peroxide (O₂²⁻) bridging side-on. | Intense UV-vis absorption around 350-360 nm |

In-Depth Scientific Review of this compound and its Metal Complexes Remains Unexplored

A comprehensive review of existing scientific literature reveals a significant gap in the documented coordination chemistry of the compound this compound. Despite extensive searches, no specific research articles or detailed studies were found that focus on the synthesis, characterization, or application of its metal complexes, particularly with iron, cobalt, nickel, or zinc.

The field of coordination chemistry heavily relies on published, peer-reviewed research to establish the properties and potential applications of ligands and their metal complexes. The requested article, with its detailed outline focusing on specific metal complexes of this compound and their applications in areas such as dioxygen activation and mimicking metalloenzyme active sites, presupposes the existence of such foundational research.

Our investigation included targeted searches for the synthesis, structural analysis, and spectroscopic characterization (UV-Vis, IR, NMR, Mass Spectrometry) of iron(II), iron(III), cobalt(II), cobalt(III), nickel(II), and zinc(II) complexes with this specific ligand. However, these searches did not yield any relevant scholarly articles, patents, or conference proceedings.

The absence of such data in the public domain makes it impossible to generate a scientifically accurate and informative article that adheres to the provided outline. The creation of such an article would require speculative information, which falls outside the scope of factual, evidence-based scientific reporting.

While the individual components of the requested topic are well-established areas of chemical research—such as the study of iron complexes in dioxygen activation and the synthesis of coordination compounds with pyridine-based ligands—the specific combination involving this compound appears to be a novel area that has not yet been explored or at least has not been documented in accessible scientific literature.

Therefore, until research on the coordination chemistry of this compound is conducted and published, a detailed article as requested cannot be compiled.

Structural Characterization of Metal Complexes

X-ray Crystallographic Analysis of Complex Structures

There is no publicly available X-ray crystallographic data for metal complexes of this compound.

Catalytic Applications of Metal-2-(3-Chloropyridin-2-YL)ethan-1-amine Complexes

Role in Organic Transformations

Specific research detailing the role of metal complexes of this compound in organic transformations has not been found in the available literature.

Design of Bioinorganic Catalysts

There is no available information on the design or application of bioinorganic catalysts based on this compound.

Computational Chemistry Investigations of 2 3 Chloropyridin 2 Yl Ethan 1 Amine

Quantum Chemical Calculations of Molecular Structure and Conformation

Quantum chemical calculations are instrumental in determining the three-dimensional structure and conformational stability of molecules. These methods provide a foundational understanding of a compound's physical and chemical properties.

Density Functional Theory (DFT) Studies on Pyridine (B92270) and Amine N-Oxides

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of many-body systems. mdpi.com For molecules like 2-(3-Chloropyridin-2-YL)ethan-1-amine, DFT, particularly with the B3LYP functional and a 6-31G basis set, is effective for optimizing molecular geometry. nih.gov Such studies on related pyridine derivatives allow for the prediction of key structural parameters.

Computational studies on analogous compounds suggest that the pyridine ring will exhibit a planar geometry, with the chlorine atom and the ethanamine side chain lying in the same plane. The bond lengths and angles are influenced by the electronic effects of the substituents. The electron-withdrawing nature of the chlorine atom and the pyridine nitrogen affects the aromatic system, which can be quantified through DFT calculations.

Table 1: Predicted Geometrical Parameters for this compound based on DFT Calculations of Analogous Compounds

| Parameter | Predicted Value |

| C-Cl Bond Length | ~1.74 Å |

| C-N (Pyridine) Bond Lengths | ~1.33 - 1.39 Å |

| C-C (Side Chain) Bond Length | ~1.53 Å |

| C-N (Amine) Bond Length | ~1.47 Å |

| C-C-N (Side Chain) Bond Angle | ~110° |

| Cl-C-C (Pyridine) Bond Angle | ~118° |

Note: These are representative values based on studies of similar molecules and may vary depending on the specific computational method and basis set used.

Analysis of Frontier Molecular Orbitals (HOMO/LUMO) and Reactivity Descriptors

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial in predicting a molecule's chemical reactivity. thaiscience.info The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its ability to accept electrons. thaiscience.info The HOMO-LUMO energy gap is a key indicator of molecular stability; a larger gap suggests higher stability and lower reactivity. scirp.org

For this compound, the HOMO is expected to be localized on the electron-rich regions, likely the amine group and the pyridine ring. The LUMO is anticipated to be distributed over the electron-deficient sites, influenced by the chlorine atom and the nitrogen of the pyridine ring.

From the HOMO and LUMO energies, various reactivity descriptors can be calculated, such as ionization potential, electron affinity, chemical hardness, and electrophilicity index. researchgate.net These parameters provide a quantitative measure of the molecule's reactivity. mdpi.com

Table 2: Predicted Reactivity Descriptors for this compound

| Descriptor | Formula | Predicted Value (eV) |

| HOMO Energy (EHOMO) | - | ~ -6.5 |

| LUMO Energy (ELUMO) | - | ~ -1.5 |

| Energy Gap (ΔE) | ELUMO - EHOMO | ~ 5.0 |

| Ionization Potential (I) | -EHOMO | ~ 6.5 |

| Electron Affinity (A) | -ELUMO | ~ 1.5 |

| Chemical Hardness (η) | (I - A) / 2 | ~ 2.5 |

| Electronegativity (χ) | (I + A) / 2 | ~ 4.0 |

| Electrophilicity Index (ω) | χ² / (2η) | ~ 3.2 |

Note: These values are estimations based on computational studies of similar halogenated pyridine derivatives.

Reaction Mechanism Elucidation through Computational Modeling

Computational modeling is a powerful tool for investigating reaction mechanisms, allowing for the exploration of potential reaction pathways and the characterization of transition states and intermediates.

Investigation of Potential Reaction Pathways (e.g., SN1, SN2 mechanisms)

The structure of this compound presents several sites for potential chemical reactions. The primary amine group can act as a nucleophile, while the chlorine atom on the pyridine ring could be a leaving group in nucleophilic aromatic substitution reactions.

Computational studies can be employed to model these reactions. For instance, the nucleophilic substitution of the chlorine atom would likely proceed via a Meisenheimer complex intermediate, characteristic of nucleophilic aromatic substitution. The energy barriers for different nucleophiles attacking the pyridine ring can be calculated to predict the most favorable reaction pathway.

Reactions involving the ethanamine side chain, such as N-alkylation or N-acylation, would proceed through standard mechanisms. Computational modeling can help to elucidate the stereochemistry and regioselectivity of these reactions.

Energetic Analysis of Transition States and Intermediates

A key aspect of computational reaction mechanism studies is the calculation of the potential energy surface. This involves determining the energies of reactants, products, intermediates, and transition states. nanobioletters.com The energy difference between the reactants and the transition state represents the activation energy, which is a critical factor in determining the reaction rate.

For a hypothetical SNAr reaction on the chloropyridine ring, DFT calculations can be used to locate the transition states for the formation and breakdown of the Meisenheimer intermediate. The calculated activation energies would provide insight into the feasibility of the reaction under different conditions.

Prediction of Spectroscopic Properties

Computational methods can accurately predict various spectroscopic properties, which is invaluable for the identification and characterization of new compounds.

DFT calculations are widely used to predict vibrational (IR) and nuclear magnetic resonance (NMR) spectra. nanobioletters.com The calculated spectra can be compared with experimental data to confirm the structure of a synthesized compound.

For this compound, the predicted ¹H NMR spectrum would show distinct signals for the protons on the pyridine ring and the ethanamine side chain. The chemical shifts would be influenced by the electronic environment of each proton. Similarly, the ¹³C NMR spectrum would provide information about the carbon skeleton.

The calculated IR spectrum would show characteristic vibrational frequencies for the N-H bonds of the amine group, the C-Cl bond, and the aromatic C-H and C-N bonds of the pyridine ring.

Table 3: Predicted Spectroscopic Data for this compound

| Spectroscopy | Feature | Predicted Value |

| ¹H NMR | Pyridine-H | 7.0 - 8.5 ppm |

| CH₂ (next to pyridine) | ~ 3.0 ppm | |

| CH₂ (next to amine) | ~ 2.8 ppm | |

| NH₂ | ~ 1.5 - 2.5 ppm | |

| ¹³C NMR | Pyridine-C | 120 - 155 ppm |

| C-Cl | ~ 130 ppm | |

| Side Chain-C | 30 - 50 ppm | |

| IR | N-H Stretch | 3300 - 3500 cm⁻¹ |

| C-H Stretch (aromatic) | 3000 - 3100 cm⁻¹ | |

| C-H Stretch (aliphatic) | 2850 - 2960 cm⁻¹ | |

| C=N, C=C Stretch (pyridine) | 1400 - 1600 cm⁻¹ | |

| C-Cl Stretch | 700 - 800 cm⁻¹ |

Note: These are approximate values and can be refined with more specific computational models.

Vibrational Frequency Calculations (e.g., IR)

Vibrational spectroscopy, particularly infrared (IR) spectroscopy, is a fundamental technique for identifying functional groups and elucidating the structure of molecules. Computational methods, primarily based on Density Functional Theory (DFT), allow for the accurate prediction of vibrational frequencies, aiding in the assignment of experimental spectra.

For this compound, a full theoretical vibrational analysis would involve geometry optimization of the molecule's ground state, followed by the calculation of its harmonic vibrational frequencies. The B3LYP functional with a basis set such as 6-311++G(d,p) is a commonly employed level of theory for such calculations, as it provides a good balance between accuracy and computational cost. researchgate.net The calculated frequencies are often scaled by a factor (e.g., 0.961) to correct for anharmonicity and limitations in the theoretical model, bringing them into closer agreement with experimental data. nih.gov

The predicted IR spectrum of this compound would exhibit characteristic vibrational modes corresponding to its distinct structural fragments: the 3-chloropyridine (B48278) ring and the ethylamine (B1201723) side chain.

Key Predicted Vibrational Modes:

N-H Vibrations: The primary amine group (-NH2) would show symmetric and asymmetric stretching vibrations, typically in the range of 3300-3500 cm⁻¹. These are often observed as two distinct peaks. N-H bending vibrations are expected at lower frequencies.

C-H Vibrations: The aromatic C-H stretching vibrations of the pyridine ring are anticipated in the 3000-3100 cm⁻¹ region. The aliphatic C-H stretching vibrations of the ethyl group will appear just below 3000 cm⁻¹.

C=C and C=N Ring Vibrations: The stretching vibrations of the pyridine ring are expected in the 1400-1600 cm⁻¹ region, characteristic of aromatic systems.

A detailed assignment of the vibrational modes can be achieved through Potential Energy Distribution (PED) analysis, which quantifies the contribution of individual internal coordinates to each normal mode. researchgate.net

A hypothetical data table of predicted and scaled vibrational frequencies for key functional groups is presented below, based on typical ranges for similar molecules.

| Vibrational Mode | Predicted Frequency (cm⁻¹) (Unscaled) | Scaled Frequency (cm⁻¹) |

| Asymmetric N-H Stretch | ~3500 | ~3360 |

| Symmetric N-H Stretch | ~3400 | ~3265 |

| Aromatic C-H Stretch | ~3100 | ~2980 |

| Aliphatic C-H Stretch | ~2950 | ~2835 |

| C=N/C=C Ring Stretch | ~1600 | ~1538 |

| N-H Bend | ~1580 | ~1518 |

| C-Cl Stretch | ~750 | ~721 |

Note: These are representative values and would require specific DFT calculations for precise prediction.

NMR Chemical Shift Predictions

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for structure elucidation in organic chemistry. Computational methods can predict ¹H and ¹³C NMR chemical shifts with high accuracy, aiding in the interpretation of experimental spectra and the confirmation of molecular structures. The Gauge-Independent Atomic Orbital (GIAO) method, often used in conjunction with DFT, is a popular approach for calculating NMR chemical shifts. researchgate.net

For this compound, the predicted ¹H and ¹³C NMR spectra would reflect the electronic environment of each nucleus.

¹H NMR Chemical Shift Predictions:

Pyridine Ring Protons: The protons on the pyridine ring are expected to resonate in the aromatic region (typically δ 7.0-8.5 ppm). The electron-withdrawing chlorine atom and the ethylamine substituent will influence their precise chemical shifts.

Ethylamine Protons: The methylene (B1212753) (-CH2-) and methine (-CH-) protons of the ethylamine side chain will appear in the aliphatic region. The protons closer to the electronegative nitrogen atom and the aromatic ring will be deshielded and appear at a higher chemical shift. The amine protons (-NH2) would likely appear as a broad singlet, with a chemical shift that can be highly dependent on the solvent and concentration.

Splitting Patterns: The spin-spin coupling between adjacent non-equivalent protons would lead to characteristic splitting patterns (e.g., doublets, triplets, quartets), which can also be predicted computationally.

¹³C NMR Chemical Shift Predictions:

Pyridine Ring Carbons: The carbon atoms of the pyridine ring will have chemical shifts in the aromatic region (typically δ 120-150 ppm). The carbon atom bonded to the chlorine atom (C3) and the carbon atom bonded to the ethylamine group (C2) will show significant shifts due to the electronic effects of these substituents.

Ethylamine Carbons: The two carbon atoms of the ethylamine side chain will have chemical shifts in the aliphatic region (typically δ 20-60 ppm).

A hypothetical table of predicted ¹H and ¹³C NMR chemical shifts is provided below, based on known substituent effects and data for similar compounds.

Predicted ¹H NMR Chemical Shifts:

| Proton | Predicted Chemical Shift (δ, ppm) |

| H on Pyridine Ring (position 4) | ~7.5 - 7.8 |

| H on Pyridine Ring (position 5) | ~7.2 - 7.5 |

| H on Pyridine Ring (position 6) | ~8.2 - 8.5 |

| -CH₂- (ethylamine) | ~3.0 - 3.3 |

| -CH₂- (ethylamine) | ~2.8 - 3.1 |

| -NH₂ | ~1.5 - 3.0 (broad) |

Predicted ¹³C NMR Chemical Shifts:

| Carbon | Predicted Chemical Shift (δ, ppm) |

| C2 (Pyridine, attached to ethylamine) | ~155 - 160 |

| C3 (Pyridine, attached to Cl) | ~130 - 135 |

| C4 (Pyridine) | ~138 - 142 |

| C5 (Pyridine) | ~122 - 126 |

| C6 (Pyridine) | ~148 - 152 |

| -CH₂- (ethylamine) | ~40 - 45 |

| -CH₂- (ethylamine) | ~35 - 40 |

Note: These are estimated values. Accurate predictions require specific GIAO-DFT calculations.

Ligand-Metal Interaction Studies

The presence of both a pyridine nitrogen and a primary amine nitrogen makes this compound a potentially effective bidentate ligand for metal ions. Computational chemistry provides a framework for understanding the nature of these interactions.

Theoretical Understanding of Coordination Modes and Bond Strengths

Computational modeling can be used to explore the possible coordination modes of this compound with various metal centers. The most likely coordination mode is as a bidentate ligand, forming a stable five-membered chelate ring with the metal ion through the pyridine nitrogen and the amine nitrogen.

The strength of the metal-ligand bonds can be quantified computationally through methods such as Natural Bond Orbital (NBO) analysis, which provides information about donor-acceptor interactions and charge transfer between the ligand and the metal. The calculated bond dissociation energies can also provide a direct measure of the bond strength. DFT calculations can be used to determine the optimized geometries of the metal complexes, providing information on bond lengths and angles. scirp.org

Computational Modeling of Steric and Electronic Effects on Complex Stability

The stability of metal complexes with this compound will be influenced by both steric and electronic factors, which can be modeled computationally.

Electronic Effects: The electron-withdrawing nature of the chlorine atom on the pyridine ring will decrease the electron density on the pyridine nitrogen, potentially weakening its coordination to the metal ion. Conversely, the electron-donating ethylamine group will increase the electron density on its nitrogen atom, enhancing its donor capability. Computational methods can quantify these effects through analysis of the molecular electrostatic potential (MEP) and atomic charges.

Computational Approaches for Rational Design of Derivatives

Computational chemistry is a cornerstone of rational drug and materials design. By modifying the structure of this compound in silico, it is possible to tune its properties for specific applications.

For instance, if the goal is to enhance the ligand's binding affinity to a particular metal ion, derivatives with different substituents on the pyridine ring can be computationally screened. Replacing the chlorine atom with electron-donating groups (e.g., -OCH₃, -CH₃) would be expected to increase the basicity of the pyridine nitrogen and strengthen its coordination. Conversely, adding more electron-withdrawing groups could be used to modulate the electronic properties of the resulting metal complex.

Quantitative Structure-Activity Relationship (QSAR) models can be developed based on computational descriptors to predict the properties of a series of derivatives. researchgate.net This allows for the rapid screening of a large number of virtual compounds, prioritizing the most promising candidates for synthesis and experimental testing. Molecular docking simulations can also be employed to predict the binding modes and affinities of these derivatives to target proteins or other receptors. researchgate.net

Biological Activity Research and Mechanistic Studies of Pyridine Ethanamine Scaffolds

General Biological Significance of Pyridine-Containing Heterocycles

The pyridine (B92270) ring, a six-membered aromatic heterocycle containing one nitrogen atom, is a cornerstone in medicinal chemistry and drug development. chemijournal.comchemijournal.com Its unique physicochemical properties have established it as a critical structural motif in a vast number of biologically active compounds. dntb.gov.ua

In the field of medicinal chemistry, the pyridine scaffold is recognized as a "privileged pharmacophore," a molecular framework that is capable of binding to a variety of biological targets, leading to a wide range of pharmacological activities. rsc.orgresearchgate.net This versatility has led to its incorporation into a diverse array of drug candidates approved by the U.S. Food and Drug Administration (FDA). rsc.orgresearchgate.net In fact, pyridine is a nuclear component in over 7,000 existing drug molecules of medicinal significance. rsc.org As of 2022, 95 FDA-approved pharmaceutical drugs were reported to have originated from pyridine alone. rsc.org

The significance of the pyridine moiety is evident in its presence across numerous therapeutic areas. nih.gov Examples of pyridine-containing drugs include those used for cancer (e.g., abiraterone, crizotinib), HIV/AIDS (e.g., delavirdine), and tuberculosis (e.g., isoniazid). rsc.org The nitrogen atom in the pyridine ring is a key feature, as its non-bonding electron pair can participate in hydrogen bonding with biological receptors, which can significantly enhance the pharmacokinetic properties of drugs. nih.gov This ability, combined with its flat aromatic nature, makes pyridine a versatile and valuable component in the medicinal chemist's toolbox for designing new therapeutic agents. chemijournal.comnih.gov

The incorporation of a pyridine motif into a drug molecule can have a profound impact on its pharmacological profile. nih.gov Several studies have indicated that the presence of a pyridine ring can increase a molecule's biochemical potency and metabolic stability. rsc.orgnih.gov The nitrogen atom within the ring system plays a crucial role in modulating enzyme activity, which in turn affects the biological attributes of the compound. rsc.org

The pyridine ring can enhance a drug's properties in several ways:

Improved Potency: The substitution of a phenyl ring with a pyridine ring in certain compounds has been shown to dramatically improve biological potency. nih.gov The nitrogen atom can act as a hydrogen bond acceptor, leading to stronger and more specific interactions with target proteins.

Enhanced Metabolic Stability: The pyridine scaffold can improve a drug's resistance to metabolic breakdown in the body. nih.govchemrxiv.org For example, replacing a more easily oxidized phenyl ring with the electron-deficient pyridine ring can block potential sites of metabolism by cytochrome P450 enzymes. pharmablock.com

Increased Solubility and Permeability: The basic nature of the pyridine nitrogen can improve the water solubility of a molecule, a crucial factor for drug delivery and absorption. nih.govnih.gov Furthermore, the pyridine moiety can enhance cellular permeability and address issues related to protein binding. rsc.org

These attributes collectively contribute to improved pharmacokinetic and pharmacodynamic profiles, making the pyridine scaffold a highly desirable feature in the design of new and more effective drugs. rsc.org

In Vitro Biological Screening and Cellular Response Mechanisms

The anti-proliferative potential of novel pyridine derivatives is frequently assessed through in vitro screening against various human cancer cell lines. Such studies are fundamental in identifying promising candidates for further development and in understanding their mechanisms of action at the cellular level.

Numerous pyridine-based compounds have demonstrated significant cytotoxic effects against a range of cancer cell lines. rsc.org Research into novel pyridine heterocyclic hybrids has shown their potential as anticancer agents, with many compounds exhibiting significant anti-proliferative activities when tested against human liver carcinoma (Huh-7), lung carcinoma (A549), and breast adenocarcinoma (MCF-7) cell lines. rsc.org

The primary measure of anti-proliferative activity is the ability of a compound to inhibit the growth and reduce the viability of cancer cells. Pyridine derivatives have been shown to induce these effects through various mechanisms. frontiersin.org For instance, some pyridine compounds can disrupt tubulin polymerization, a critical process for cell division, leading to cell cycle arrest and inhibition of tumor cell growth. rsc.orgnih.gov Other derivatives may induce apoptosis (programmed cell death), increase the production of intracellular reactive oxygen species (ROS), and cause DNA damage in cancer cells. frontiersin.org The inhibition of key enzymes involved in cancer progression, such as kinases or topoisomerases, is another mechanism by which pyridine scaffolds exert their anticancer effects. chemijournal.comchemijournal.com

A critical component of in vitro screening is the dose-response analysis, which determines the concentration of a compound required to achieve a specific level of biological response. The half-maximal inhibitory concentration (IC50) is a standard measure, representing the concentration of a drug that inhibits a biological process, such as cell proliferation, by 50%. mdpi.com

In a study evaluating novel pyridine derivatives, several compounds demonstrated potent anti-proliferative activity with low micromolar IC50 values against Huh-7, A549, and MCF-7 cell lines. rsc.org For example, the compound designated 3b in the study showed superior activity compared to the standard chemotherapeutic drug Taxol against all three cell lines. rsc.org The specific IC50 values from this research are detailed in the table below. rsc.org

| Compound | Cell Line | IC50 (μM) | Reference Drug (Taxol) IC50 (μM) |

|---|---|---|---|

| 3a | Huh-7 | 10.31 | 6.68 |

| 3a | A549 | 20.33 | 38.05 |

| 3a | MCF-7 | 10.11 | 12.32 |

| 3b | Huh-7 | 6.54 | 6.68 |

| 3b | A549 | 15.54 | 38.05 |

| 3b | MCF-7 | 6.13 | 12.32 |

| 5a | Huh-7 | 12.06 | 6.68 |

| 5a | A549 | 25.14 | 38.05 |

| 5a | MCF-7 | 8.34 | 12.32 |

| 5b | Huh-7 | 10.16 | 6.68 |

| 5b | A549 | 20.12 | 38.05 |

| 5b | MCF-7 | 7.22 | 12.32 |

These results underscore the potential of pyridine-based scaffolds as a source of potent anti-proliferative agents for cancer therapy. rsc.org

Enzyme Inhibition Studies

Research into pyridine-ethanamine scaffolds has revealed significant inhibitory activity against several key enzymes implicated in disease progression, particularly in cancer. These studies provide a foundation for understanding the therapeutic potential of compounds derived from this structural motif.

The pyridine moiety is a well-established component in the design of kinase inhibitors. Derivatives of the pyridine-ethanamine scaffold have been investigated for their ability to inhibit key kinases involved in cancer cell signaling pathways, such as Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2) and Epidermal Growth Factor Receptor (EGFR) kinase.

Novel pyridine-derived compounds have been designed and synthesized as potent VEGFR-2 inhibitors. nih.gov For instance, a series of 2-cyanoacetohydrazone derivatives incorporating a pyridine ring demonstrated significant anticancer activities against HepG2 and MCF-7 cell lines by targeting the VEGFR-2 enzyme. nih.gov One of the most potent compounds in this series exhibited an IC50 value of 0.12 µM against VEGFR-2, which is nearly equipotent to the established inhibitor, sorafenib (B1663141) (IC50 = 0.10 µM). nih.gov The general pharmacophoric features for VEGFR-2 inhibitors include a region that binds to the hinge region of the ATP-binding pocket, a hydrophobic moiety, and hydrogen bond donors and acceptors that interact with key residues like Cys919 and Asp1046. mdpi.com

Similarly, pyridine-based structures have been explored as EGFR inhibitors. Pyrido[3',2':4,5]thieno[3,2-d]pyrimidin-4-amines, which are bioisosteres of known 4-anilinoquinazoline (B1210976) EGFR inhibitors, have shown potent and selective inhibitory activity. One compound from this series displayed an IC50 value of 36.7 nM against EGFR. nih.gov

The table below summarizes the VEGFR-2 inhibitory activity of selected pyridine derivatives.

| Compound ID | Target Enzyme | IC50 (µM) | Reference Cell Line(s) |

| Compound 10 (Pyridine-derived) | VEGFR-2 | 0.12 | HepG2, MCF-7 |

| Compound 8 (Pyridine-derived) | VEGFR-2 | 0.13 | HepG2, MCF-7 |

| Compound 9 (Pyridine-derived) | VEGFR-2 | 0.13 | HepG2, MCF-7 |

| Sorafenib (Reference) | VEGFR-2 | 0.10 | Not Specified |

This table presents a selection of pyridine derivatives and their reported inhibitory concentrations against VEGFR-2. The data is compiled from in vitro enzyme assays.

Tubulin is a critical target in cancer chemotherapy, and its inhibition disrupts the formation of the mitotic spindle, leading to cell cycle arrest and apoptosis. The pyridine scaffold has been incorporated into molecules designed to inhibit tubulin polymerization. For example, a series of 2-anilinopyridine-3-acrylamides were synthesized and evaluated for their cytotoxic and anti-tubulin activities. nih.gov Certain compounds from this series demonstrated potent inhibition of tubulin polymerization, leading to cell cycle arrest in the G2/M phase and subsequent apoptosis in human lung adenocarcinoma A549 cells. nih.gov

The structure-activity relationship (SAR) studies of such compounds often reveal that specific substitutions on the pyridine and aniline (B41778) rings are crucial for potent tubulin inhibitory activity. These findings underscore the versatility of the pyridine nucleus in the design of novel anticancer agents targeting microtubule dynamics.

Carbonic anhydrases (CAs) are a family of metalloenzymes that play a role in various physiological processes, and their inhibition has therapeutic applications in conditions like glaucoma, epilepsy, and certain types of cancer. Pyridine-containing compounds have been investigated as inhibitors of various human carbonic anhydrase (hCA) isoforms.

For instance, a series of phenols incorporating 3-pyridyl-ethenylcarbonyl and tertiary amine moieties were found to be potent inhibitors of the β-carbonic anhydrase from Saccharomyces cerevisiae, with some compounds exhibiting inhibition constants (Ki) in the low nanomolar range. nih.gov While these compounds showed weaker inhibition against human isoforms hCA I and hCA II, the study highlights the potential of the pyridine scaffold in targeting CAs. nih.gov Other studies have focused on pyridine-3-sulfonamide (B1584339) derivatives, which have shown inhibitory activity against various hCA isoforms, including hCA I, II, IX, and XII. mdpi.com The sulfonamide group is a classic zinc-binding group in CA inhibitors, and its attachment to a pyridine ring can modulate the inhibitory potency and selectivity.

The following table shows the inhibitory activity of selected pyridine-sulfonamide derivatives against different human carbonic anhydrase isoforms.

| Compound ID | hCA I (Ki, nM) | hCA II (Ki, nM) | hCA IX (Ki, nM) | hCA XII (Ki, nM) |

| Derivative 1 | 158 | 12.1 | 25.3 | 4.5 |

| Derivative 2 | 125 | 9.8 | 20.1 | 5.2 |

| Acetazolamide (B1664987) (Reference) | 250 | 12 | 25 | 5.7 |

This table summarizes the inhibition constants (Ki) of representative pyridine-sulfonamide compounds against four human carbonic anhydrase isoforms, with acetazolamide as a reference inhibitor.

Interaction with Specific Molecular Targets (in vitro)

The in vitro evaluation of pyridine-ethanamine derivatives against specific molecular targets provides crucial insights into their mechanism of action. For kinase inhibitors, enzymatic assays are performed using purified recombinant enzymes to determine the concentration of the compound required to inhibit 50% of the enzyme's activity (IC50). These assays confirm direct interaction with the intended target.

Similarly, for tubulin polymerization inhibitors, in vitro assays are conducted using purified tubulin. The ability of the compounds to inhibit the assembly of microtubules is measured, often by monitoring the change in turbidity of the solution. For carbonic anhydrase inhibitors, the enzymatic activity is typically assessed by measuring the inhibition of the CO2 hydration reaction catalyzed by the specific CA isoform.

These in vitro studies are fundamental for establishing the potency and selectivity of the compounds and for guiding further structural modifications to improve their biological activity.

Theoretical Insights into Ligand-Target Interactions

To complement experimental data, computational methods are employed to understand the interactions between pyridine-ethanamine-based ligands and their biological targets at a molecular level.

Molecular docking is a computational technique used to predict the preferred orientation of a ligand when bound to a target protein. These studies are instrumental in rationalizing the observed structure-activity relationships and in designing new, more potent inhibitors.

For pyridine-derived VEGFR-2 inhibitors, docking studies have revealed that these compounds typically bind to the ATP-binding site in the kinase domain. nih.govmdpi.com The pyridine nitrogen can form a key hydrogen bond with the backbone NH of Cys919 in the hinge region, a common interaction for many kinase inhibitors. mdpi.com Other parts of the molecule can form additional hydrogen bonds and hydrophobic interactions with residues in the active site, such as Asp1046 and residues in the DFG motif. mdpi.com

In the case of tubulin inhibitors, docking studies have helped to identify the binding site, which is often the colchicine-binding site located at the interface between α- and β-tubulin. The pyridine ring and its substituents can form hydrogen bonds and van der Waals interactions with key residues in this pocket, thereby preventing the conformational changes required for microtubule polymerization. nih.gov

For carbonic anhydrase inhibitors, docking simulations show that the sulfonamide group of pyridine-sulfonamide derivatives coordinates with the zinc ion in the active site. The pyridine ring and other substituents can then interact with amino acid residues lining the active site cavity, which can influence the isoform selectivity of the inhibitor.

These theoretical insights are invaluable for the lead optimization process, allowing for the rational design of new derivatives with improved affinity and selectivity for their respective targets.

Computational Analysis of Binding Energies and Affinities

Computational analysis plays a crucial role in understanding the interaction of pyridine-ethanamine scaffolds with their biological targets. Techniques such as molecular docking, Density Functional Theory (DFT), and Electrostatic Potential (ESP) studies are employed to predict binding affinities and elucidate structure-activity relationships. acs.org

Molecular docking studies on related compounds, such as those containing a chloropyridinyl moiety, have been instrumental in validating molecular designs for new insecticides. acs.org For instance, the binding modes and energies obtained through molecular docking have helped in understanding how modifications to the scaffold can influence its interaction with target receptors, such as the ryanodine (B192298) receptors (RyRs) in insects. acs.org These studies often reveal key interactions, like hydrogen bonding and π–π stacking, that contribute to the binding affinity of the compound. mdpi.com

DFT calculations provide deeper insights into the electronic properties of these molecules, which are critical for their reactivity and interaction with biological macromolecules. acs.org ESP studies complement this by mapping the electrostatic potential on the molecular surface, identifying regions that are likely to engage in electrostatic interactions with the receptor. acs.org While specific computational studies on 2-(3-Chloropyridin-2-YL)ethan-1-amine are not extensively documented in publicly available literature, the principles derived from analogous pyridine derivatives suggest that the electronic and steric properties of the chloro and ethanamine substituents on the pyridine ring are critical determinants of its binding affinity to target proteins. The electronegativity of the nitrogen atom in the pyridine ring, and its hybridization state (typically sp2), also influences the molecule's basicity and its ability to act as a hydrogen bond acceptor, which can be a key factor in receptor binding. quora.com

Insecticidal Bioefficacy Screening of Pyridine Derivatives

The pyridine scaffold is a core component of many commercially successful insecticides, particularly the neonicotinoids, which act on the nicotinic acetylcholine (B1216132) receptors (nAChRs) in insects. nih.govresearchgate.net The insecticidal bioefficacy of novel pyridine derivatives is a subject of ongoing research, with numerous studies screening these compounds against various insect pests.

Screening studies have demonstrated that pyridine derivatives exhibit a wide range of insecticidal activities. For example, a series of novel pyridine derivatives were tested against the cowpea aphid (Aphis craccivora), showing LC50 values ranging from 0.029 to 0.647 ppm, indicating varying levels of toxicity. aun.edu.egaun.edu.eg In some cases, newly synthesized compounds have shown insecticidal activity comparable to or even exceeding that of commercial standards like acetamiprid. aun.edu.eg

The structural features of these pyridine derivatives significantly influence their bioefficacy. For instance, the nature and position of substituents on the pyridine ring can dramatically alter the compound's toxicity to insects. Research has shown that even small modifications can lead to significant changes in insecticidal potency. nih.gov The data from these screening studies are crucial for identifying promising lead compounds for the development of new and more effective insecticides.

Below is a data table summarizing the insecticidal activity of selected pyridine derivatives against the cowpea aphid, as reported in various studies.

| Compound Name | Test Organism | Exposure Time | LC50 (ppm) | Reference |

| N-(4-chlorophenyl)-2-((3-cyano-4,6-distyrylpyridin-2-yl)thio)acetamide | Aphis craccivora (nymphs) | 24 h | 0.029 | aun.edu.eg |

| 3-amino-N-(4-chlorophenyl)-4,6-distyrylthieno[2,3-b]pyridine-2-carboxamide | Aphis craccivora (nymphs) | 24 h | 0.040 | aun.edu.eg |

| Pyranothiazolopyrimidine derivative 2 | Aphis gossypii | Not Specified | 0.039 | aun.edu.eg |

| Pyranothiazolopyrimidine derivative 8 | Aphis gossypii | Not Specified | 0.044 | aun.edu.eg |

| Acetamiprid (Reference) | Aphis craccivora (nymphs) | 24 h | 0.045 | aun.edu.eg |

| Acetamiprid (Reference) | Aphis gossypii | Not Specified | 0.045 | aun.edu.eg |

Structure Activity Relationship Sar Studies and Rational Design of 2 3 Chloropyridin 2 Yl Ethan 1 Amine Analogs

Impact of Substituent Position and Nature on Chemical Reactivity

The chemical reactivity of the pyridine (B92270) ring is significantly influenced by the nature and position of its substituents. In 2-(3-chloropyridin-2-yl)ethan-1-amine, the chlorine atom at the 3-position and the ethanamine side chain at the 2-position dictate the molecule's reactivity.

The pyridine nitrogen atom has an electron-withdrawing effect, which deactivates the ring towards electrophilic substitution, making such reactions more difficult than on a benzene (B151609) ring. uoanbar.edu.iqquora.com Electrophilic attack on an unsubstituted pyridine ring typically occurs at the 3-position, as this is the most electron-rich position. quora.com However, the presence of the chloro and ethanamine groups will further modify the electron distribution and steric accessibility of the ring.

Conversely, the pyridine ring is more susceptible to nucleophilic substitution, particularly at the 2- and 4-positions, where the electron density is lowest. uoanbar.edu.iq The reactivity of halopyridines to nucleophilic substitution is highly dependent on the position of the halogen. 4-chloropyridine (B1293800) is generally more reactive than 2-chloropyridine (B119429), and both are significantly more reactive than 3-chloropyridine (B48278). uoanbar.edu.iq This suggests that the chlorine atom at the 3-position in the title compound is relatively unreactive towards nucleophilic displacement.

The following table illustrates the general reactivity patterns of substituted pyridines:

| Substituent Position | Effect on Electrophilic Substitution | Effect on Nucleophilic Substitution | Controlling Factors |

|---|---|---|---|

| 2-Position | Strongly deactivated | Activated | Proximity to the electron-withdrawing nitrogen atom. |

| 3-Position | Least deactivated | Least activated | Furthest from the primary influence of the nitrogen atom. |

| 4-Position | Strongly deactivated | Strongly activated | Effective delocalization of negative charge in the transition state. |

Role of the Ethanamine Side Chain in Biological and Coordination Properties

The ethanamine side chain at the 2-position is a critical determinant of the molecule's biological activity and its ability to coordinate with metal ions. The primary amine group is basic and will be protonated at physiological pH, allowing it to form ionic bonds and hydrogen bonds with biological targets such as receptors and enzymes. researchgate.net

The flexibility of the two-carbon linker allows the amine group to adopt various conformations, which can be crucial for optimal binding to a target protein. The orientation of the ethylamine (B1201723) side chain relative to the aromatic ring is an important factor in receptor recognition. researchgate.net

Furthermore, the nitrogen atom of the amine group, along with the pyridine nitrogen, can act as a bidentate ligand, chelating metal ions. This coordination property can be relevant to its mechanism of action or potential applications in coordination chemistry. The electronic properties of the pyridine ring, as modulated by the chlorine substituent, will influence the coordination strength. nih.gov

Influence of Chlorine Atom on Electronic Properties and Receptor Interactions

The chlorine atom at the 3-position significantly impacts the electronic properties of the pyridine ring and its potential interactions with biological receptors. Chlorine is an electronegative atom and exerts an electron-withdrawing inductive effect, which reduces the electron density of the pyridine ring. rsc.org This can influence the pKa of the pyridine nitrogen and the amine side chain.

A key interaction involving chlorine in a biological context is halogen bonding. nih.govacs.orgresearchgate.netnih.govacs.org A halogen bond is a non-covalent interaction where a covalently bonded halogen atom acts as a Lewis acid, interacting with a Lewis base such as an oxygen or nitrogen atom on a receptor. acs.orgacs.org This interaction is directional and can contribute significantly to binding affinity and selectivity. nih.govnih.gov The presence of the chlorine atom in this compound provides an opportunity for halogen bonding with a suitable acceptor group on a target protein, which can be a critical factor in its biological activity. The strength of the halogen bond is influenced by the nature of the halogen and the electron-withdrawing character of the aromatic ring it is attached to. acs.org

The table below summarizes the potential non-covalent interactions involving the key functional groups of the molecule:

| Functional Group | Potential Non-Covalent Interactions | Significance in Biological Activity |

|---|---|---|

| Pyridine Nitrogen | Hydrogen bonding (acceptor), π-π stacking | Interaction with donor groups and aromatic residues in the binding pocket. |

| Ethanamine Group | Hydrogen bonding (donor), Ionic interactions (when protonated) | Crucial for anchoring the ligand in the binding site. |

| Chlorine Atom | Halogen bonding, Hydrophobic interactions | Can provide additional binding affinity and selectivity. nih.govnih.gov |

Design Principles for Modulating Selectivity and Potency

The principles of rational drug design can be applied to modify the structure of this compound to modulate its selectivity and potency. slideshare.net

Alteration of the Ethanamine Side Chain: The length and rigidity of the side chain can be modified to optimize interactions with the target. Introducing alkyl groups on the amine or the carbon backbone can affect basicity and lipophilicity. Constraining the conformation of the side chain, for instance, by incorporating it into a ring system, can improve binding affinity by reducing the entropic penalty upon binding.

Isosteric and Bioisosteric Replacements: Replacing functional groups with others that have similar steric and electronic properties (isosteres) or that produce similar biological responses (bioisosteres) is a common strategy. For example, the pyridine ring could be replaced with other heterocyclic systems to explore different binding modes and improve properties.

Lead Optimization Strategies Based on SAR Data

Lead optimization is the process of refining a promising compound to improve its drug-like properties, such as efficacy, selectivity, and pharmacokinetic profile, while minimizing toxicity. danaher.comrsc.orgupmbiomedicals.com Based on the SAR data gathered from analogs of this compound, several optimization strategies can be employed.

A systematic approach to lead optimization involves creating a matrix of analogs where different parts of the molecule are varied. For example, a library of compounds could be synthesized with variations at the 3-position of the pyridine ring and on the ethanamine side chain.

The following table outlines a hypothetical lead optimization strategy:

| Modification Site | Proposed Modification | Desired Outcome | Rationale |

|---|---|---|---|

| Pyridine Ring (Position 3) | Replace Cl with F, Br, I, CN, OCH3 | Modulate halogen bond strength, electronic properties, and lipophilicity. | To enhance binding affinity and selectivity. acs.org |

| Pyridine Ring (Other positions) | Introduce small alkyl or electron-withdrawing groups. | Fine-tune pKa and steric interactions. | To optimize binding and pharmacokinetic properties. |

| Ethanamine Side Chain (Amine) | Methylation (mono- or di-) | Increase lipophilicity and modulate basicity. | To improve cell permeability and receptor interactions. |

| Ethanamine Side Chain (Linker) | Introduce rigidity (e.g., cyclopropane) or change length. | Optimize conformational fit to the binding site. | To increase potency by reducing conformational flexibility. |

Advanced Applications and Future Research Directions

Development of Novel Synthetic Methodologies for Chlorinated Pyridine-Ethanamines

The synthesis of functionalized pyridines is a cornerstone of pharmaceutical and agrochemical research. innovations-report.com While traditional methods for creating substituted pyridines often involve the condensation of amines with carbonyl compounds, these approaches can be limited, especially for non-symmetrically substituted products. nih.gov Future research will likely focus on more direct and selective C-H functionalization techniques to overcome the challenges posed by the electron-poor nature of the pyridine (B92270) ring. rsc.org

Recent breakthroughs in the meta-C-H functionalization of pyridines could provide a new strategy for synthesizing derivatives of 2-(3-Chloropyridin-2-YL)ethan-1-amine. innovations-report.com This involves the use of radical and polar chemistry to introduce a variety of functional groups with high selectivity. innovations-report.com Furthermore, developing efficient chlorination protocols is crucial. Environmentally friendly methods using reagents like chloramine-T under solvent-free conditions have shown promise for other nitrogen-containing heterocycles and could be adapted for pyridine-ethanamines. nih.gov Another approach could involve the use of specialized chlorination reactors that improve the utilization of chlorine gas, thereby reducing waste and cost. google.com The development of one-pot sequences, such as C-H alkenylation followed by electrocyclization and aromatization, offers a convenient route to highly substituted pyridines from readily available starting materials. nih.gov

| Synthetic Strategy | Potential Advantage | Relevant Precursor Class |

| Direct C-H Functionalization | High atom economy and selectivity | Substituted Pyridines |

| Environment-Friendly Chlorination | Reduced environmental impact, solvent-free | Imidazoheterocycles |

| Optimized Chlorination Reactors | Increased efficiency, lower cost | Pyridine Derivatives |

| One-Pot C-H Alkenylation/Electrocyclization | High efficiency, access to complex structures | α,β-unsaturated imines and alkynes |

Exploration of Diverse Metal Complex Applications in Catalysis and Materials Science

The pyridine-ethylamine scaffold is an effective ligand for transition metals, forming stable complexes with applications in catalysis. nsf.gov The nitrogen atom of the pyridine ring and the primary amine group of the ethanamine chain can act as a bidentate ligand, coordinating with various metal centers.

These metal complexes have demonstrated catalytic activity in a range of important chemical transformations. For instance, iron(II) complexes with (pyridyl)imine ligands have been evaluated as catalysts in the transfer hydrogenation of ketones. researchgate.net Pyridine-containing macrocyclic complexes are also used in stereoselective C-C and C-O bond-forming reactions and oxidation reactions. unimi.it Metal complexes involving pyridine ligands are utilized in polymerization, hydrogenation, hydroformylation, and hydroamination reactions. alfachemic.comresearchgate.net The specific electronic and steric properties imparted by the chloro-substituent in this compound could modulate the catalytic activity and selectivity of its metal complexes, opening avenues for new catalytic systems.

| Catalyst Type | Reaction | Metal Center | Reference |

|---|---|---|---|

| (Pyridyl)imine Complex | Asymmetric Transfer Hydrogenation | Fe(II) | researchgate.net |

| Pyridine-Containing Macrocycle | Stereoselective C-C/C-O Formation | Various | unimi.it |

| Amino-Pyridine Complex | Atom Transfer Radical Polymerization (ATRP) | Fe(II) | nsf.gov |

| Pyridine Complex | Olefin Polymerization | Ti, V | alfachemic.com |

| Pyridine Complex | Hydrogenation of Cyclohexene | Re | alfachemic.com |

Integration of Advanced Computational Techniques for Deeper Mechanistic Understanding

Advanced computational techniques are becoming indispensable for understanding reaction mechanisms and predicting the properties of new molecules. For a compound like this compound, computational studies can provide deep insights into its reactivity, ligand-metal binding, and potential biological interactions.

For example, kinetic simulations can be used to determine the rate constants for transformations involving pyridine derivatives, helping to elucidate complex reaction mechanisms such as C-H activation sequences. nih.gov In silico analysis, including ADMET (absorption, distribution, metabolism, excretion, and toxicity) profiling, can predict the drug-likeness and pharmacokinetic properties of new derivatives. jneonatalsurg.comresearchgate.net Molecular docking studies are also crucial for predicting how these molecules might bind to biological targets, such as enzymes or receptors, which can guide the synthesis of new therapeutic agents. nih.gov Such computational approaches can help rationalize reaction energy profiles and understand the selectivity-determining steps in synthetic pathways. youtube.com

Elucidation of Broader Biological Target Landscape and Molecular Pathways (in vitro)

The pyridine nucleus is a "privileged scaffold" in medicinal chemistry, appearing in numerous approved drugs and biologically active compounds. rsc.orgmdpi.com Derivatives of chlorinated pyridines have been investigated for a wide array of biological activities. Future in vitro studies on this compound and its derivatives are expected to uncover a broad landscape of potential biological targets.

Research has shown that various pyridine derivatives exhibit significant cytotoxic activities against human cancer cell lines. nih.govrsc.org Some have been found to inhibit tubulin polymerization, a key target in cancer therapy. rsc.org Additionally, pyridine-based compounds have been evaluated for antimicrobial activity against various strains of bacteria and fungi. mdpi.comresearchgate.netekb.eg The imidazo[1,2-a]pyridine (B132010) scaffold, structurally related to the core of the title compound, has been identified as a potent inhibitor of ferroptosis, a form of programmed cell death implicated in various diseases. nih.gov Given these precedents, systematic in vitro screening of this compound against a panel of cancer cell lines, microbial strains, and key enzymes is a promising direction for future research.

| Compound Class | Observed In Vitro Activity | Potential Target/Application | Reference |

|---|---|---|---|

| Pyridine Heterocyclic Hybrids | Antiproliferative (Huh-7, A549, MCF-7) | Anticancer (Tubulin Polymerization) | rsc.org |

| 2-Amino-4-chloropyridine Derivatives | Antimicrobial (Gram-positive/negative bacteria, fungi) | Antibacterial, Antifungal | researchgate.net |

| 2-Chloro-pyridine/Flavone Derivatives | Anticancer (SGC-7901), Telomerase Inhibition | Anticancer (Telomerase) | nih.gov |

| Imidazo[1,2-a]pyridine-3-amine Derivatives | Ferroptosis Inhibition | Neuroprotection | nih.gov |

| Pyrrolo[2,3-d]pyrimidine Analogs | CSF1R Inhibition | Anticancer | nih.gov |

Derivatization for Enhanced Specificity in Academic Research Tools

The functional groups on this compound—the primary amine and the reactive chloro-substituted pyridine ring—make it an excellent scaffold for derivatization. This allows for the creation of specialized molecular probes and tools for academic research.

The primary amine can be readily modified through reactions like acylation, alkylation, or Schiff base formation to attach fluorophores, biotin (B1667282) tags, or photoaffinity labels. The pyridine ring itself can be further functionalized. For instance, isotopic labeling strategies, such as ¹⁵N-labeling of the pyridine ring, can be developed to trace the metabolic fate of these molecules in biological systems. kcl.ac.uk The chlorine atom can potentially be displaced via nucleophilic aromatic substitution to introduce a wide variety of other functional groups, further expanding the chemical diversity of accessible derivatives. mdpi.com These modified compounds can serve as valuable tools for studying biological processes, identifying protein targets, and validating molecular pathways.

Opportunities for Collaborative Research in Interdisciplinary Chemical Sciences

The multifaceted potential of this compound necessitates a collaborative, interdisciplinary approach. The development and application of this compound and its derivatives lie at the intersection of organic synthesis, organometallic chemistry, computational chemistry, materials science, and chemical biology.

Organic chemists are needed to devise novel and efficient synthetic routes. innovations-report.com Catalysis experts can explore the utility of its metal complexes in industrial and academic settings. Computational chemists can provide theoretical models to predict properties and guide experimental design. jneonatalsurg.com Collaboration with biologists and pharmacologists will be essential to screen for biological activity, identify molecular targets, and understand the mechanisms of action. mdpi.com Such interdisciplinary partnerships will be crucial to fully realize the scientific potential of this versatile chemical scaffold.

Q & A

Q. What are the common synthetic routes for 2-(3-Chloropyridin-2-YL)ethan-1-amine, and what factors influence reaction yield?

Methodological Answer: A typical synthesis involves nucleophilic substitution or coupling reactions starting from chloropyridine derivatives. For example, ethyl 2-((4-chloropyridin-2-yl)amino)oxazole-4-carboxylate synthesis (a structural analog) employs a multi-step pathway involving amination and cyclization . Key factors affecting yield include:

- Reaction Temperature : Elevated temperatures (80–120°C) often improve kinetics but may degrade sensitive intermediates.

- Catalysts : Palladium catalysts (e.g., Pd/C) or bases like triethylamine enhance coupling efficiency.

- Solvent Choice : Polar aprotic solvents (DMF, DMSO) stabilize intermediates but may require rigorous drying.

| Optimization Parameter | Typical Range | Impact on Yield |

|---|---|---|

| Temperature | 80–120°C | ↑ Kinetics, ↓ Degradation |

| Catalyst Loading | 5–10 mol% | ↑ Coupling Efficiency |

| Reaction Time | 12–24 hrs | Dependent on substrate reactivity |

Q. What spectroscopic and crystallographic methods are used to characterize this compound?

Methodological Answer:

- X-ray Crystallography : Resolve 3D structure using SHELX for refinement and ORTEP-3 for visualization . For derivatives, compare bond lengths/angles with computational models.

- NMR Spectroscopy : 1H/13C NMR confirm substituent positions; 19F NMR (if fluorinated analogs are synthesized) detects electronic effects .

- Mass Spectrometry : High-resolution MS (HRMS) validates molecular weight and fragmentation patterns.

| Technique | Application | References |

|---|---|---|

| X-ray Crystallography | Absolute configuration determination | |

| Derivatization (CNBF) | Amine quantification via UV/Vis |

Q. How can researchers ensure purity and assess potential by-products during synthesis?

Methodological Answer:

- Chromatography : Use reverse-phase HPLC (C18 column, acetonitrile/water gradient) for purity assessment.

- TLC Monitoring : Track reaction progress with silica plates (UV visualization).

- By-Product Analysis : LC-MS identifies undesired adducts (e.g., di-aminated by-products).

Advanced Research Questions

Q. How can discrepancies between computational predictions and experimental data in structural elucidation be resolved?

Methodological Answer:

- Multi-Technique Validation : Compare DFT-optimized structures with X-ray data . For example, highlights how X-ray resolved stereochemical ambiguities in pyridine derivatives.

- Torsional Angle Analysis : Use SHELXL to refine anisotropic displacement parameters and identify conformational flexibility .

Q. Example Workflow :

Perform DFT calculations (B3LYP/6-31G* level).

Refine X-ray data with SHELXL .

Overlay computational and experimental structures to identify outliers.

Q. What strategies optimize the compound’s solubility for biological assays without altering its activity?

Methodological Answer:

- Salt Formation : Hydrochloride salts (common in amine derivatives) improve aqueous solubility .

- Co-Solvent Systems : Use DMSO/PBS mixtures (<5% DMSO to avoid cytotoxicity).

- Prodrug Design : Temporarily modify the amine group (e.g., acetyl protection) for enhanced bioavailability.

| Strategy | Example | Considerations |

|---|---|---|

| Hydrochloride Salt | 2-(2,3-Difluorophenyl)ethan-1-amine HCl | pH-dependent stability |

Q. What role does the chloropyridinyl moiety play in intermolecular interactions in crystal structures?

Methodological Answer:

- Halogen Bonding : The chlorine atom engages in C–Cl···N/P interactions, stabilizing crystal packing .

- π-Stacking : The pyridine ring participates in face-to-face stacking, observed in analogs like 2-chloro-3-((trimethylsilyl)ethynyl)pyridin-4-amine .

Case Study :

In , ZE isomerism in 3-pyridinyl derivatives arises from steric hindrance and halogen bonding, resolved via X-ray .

Q. How can researchers design derivatives to explore structure-activity relationships (SAR)?

Methodological Answer:

- Positional Isomerism : Synthesize 2-, 4-, or 6-chloropyridine analogs to assess electronic effects.

- Functional Group Replacement : Substitute the amine with aziridine or diazirine groups (e.g., –19) .

- Biological Screening : Use receptor-binding assays (e.g., 5-HT2A in ) to correlate structural modifications with activity .

| Derivative Type | Synthetic Route | Biological Target |

|---|---|---|

| Diazirine Analogs | Photocrosslinking for target ID | Protein binding |

Data Contradiction Analysis Example

Scenario : Conflicting NMR and X-ray data on substituent orientation.

Resolution :

Re-examine NMR coupling constants (e.g., 3JHH for dihedral angles).

Validate via NOESY (nuclear Overhauser effects).

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.